molecular formula C40H75O13P2-3 B13447193 [3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate

[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate

Cat. No.: B13447193
M. Wt: 826.0 g/mol
InChI Key: BKRKPWQBIFVASS-DDDNOICHSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16:0-18:1 PG-[d5] involves the esterification of glycerol with hexadecanoic acid (palmitic acid) and 9Z-octadecenoic acid (oleic acid). The deuterium labeling is introduced at specific positions on the glycerol backbone .

Industrial Production Methods: Industrial production of 16:0-18:1 PG-[d5] typically involves large-scale esterification reactions under controlled conditions. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions. The product is then purified using techniques such as chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 16:0-18:1 PG-[d5] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of saturated fatty acids .

Mechanism of Action

16:0-18:1 PG-[d5] exerts its effects by integrating into lipid bilayers and influencing membrane properties. The deuterium labeling allows for precise tracking and analysis in various experimental setups. The compound interacts with proteins and other molecules within the membrane, affecting cell signaling pathways and membrane dynamics .

Properties

Molecular Formula

C40H75O13P2-3

Molecular Weight

826.0 g/mol

IUPAC Name

[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate

InChI

InChI=1S/C40H78O13P2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(43)53-38(36-52-55(47,48)51-34-37(41)33-50-54(44,45)46)35-49-39(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41H,3-16,19-36H2,1-2H3,(H,47,48)(H2,44,45,46)/p-3/b18-17-/t37?,38-/m1/s1

InChI Key

BKRKPWQBIFVASS-DDDNOICHSA-K

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.